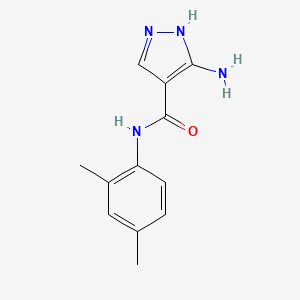

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent due to its biological activities:

- Anticancer Activity : Research indicates that 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide exhibits significant growth inhibition against various cancer cell lines. For instance, it has shown a growth inhibition of approximately 54.25% against HepG2 liver cancer cells and about 38.44% against HeLa cervical cancer cells while demonstrating minimal toxicity to normal fibroblast cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development targeting infectious diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

Agricultural Applications

The compound's biological activity extends beyond human health:

- Pesticidal Activity : Due to its ability to inhibit specific enzymes in pests, it is being explored as a potential pesticide or herbicide. This application can help improve crop yields while reducing reliance on traditional chemical pesticides .

Material Science

In addition to its biological applications, this compound is being investigated for use in materials science:

- Dyes and Pigments : The compound can be utilized in the synthesis of dyes and pigments due to its structural properties, which allow for the modification of color attributes in various materials.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer efficacy of this compound, researchers treated HepG2 and HeLa cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity towards cancer cells over normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against common pathogens using this compound. The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its viability as a broad-spectrum antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique pyrazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Activité Biologique

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is C11H14N4O, and it exhibits properties that make it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In comparison to standard anti-inflammatory drugs, it exhibited significant inhibitory activity, suggesting its potential utility in treating inflammatory diseases .

Antitumor Activity

The antitumor potential of this pyrazole derivative has been explored in various cancer cell lines. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. The combination of this compound with conventional chemotherapeutics like doxorubicin has been studied to assess synergistic effects, revealing enhanced cytotoxicity against resistant cancer cell lines .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing cellular pathways related to inflammation and tumor growth . The exact mechanisms are still under investigation but are thought to involve:

- Inhibition of key signaling pathways : This includes pathways involved in inflammation and cancer cell survival.

- Interaction with specific receptors : The compound may bind to receptors that regulate immune responses or cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyrazole derivatives is essential. Below is a summary table highlighting the differences in biological activities among selected compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | Low | Moderate | Moderate |

| 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | High | Low | Low |

Case Studies

Several case studies have examined the biological effects of this compound:

- Anticancer Study : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cells demonstrated that this compound significantly reduced cell viability compared to untreated controls. The combination with doxorubicin resulted in enhanced cytotoxic effects.

- Anti-inflammatory Assay : A study evaluating the cytokine production in lipopolysaccharide-stimulated macrophages revealed that treatment with this pyrazole derivative led to a marked decrease in TNF-α and IL-6 levels compared to controls.

Propriétés

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-10(8(2)5-7)15-12(17)9-6-14-16-11(9)13/h3-6H,1-2H3,(H,15,17)(H3,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFFGXYUXXKZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NN=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.